

Crystal Structure of N-(2-Fluorophenyl)maleimide: A Technical Whitepaper

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Compound of Interest

Compound Name: *1-(2-fluorophenyl)-1H-pyrrole-2,5-dione*

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Disclaimer: The crystallographic data presented in this document pertains to the closely related analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, as the crystal structure for **1-(2-fluorophenyl)-1H-pyrrole-2,5-dione** is not publicly available in the searched crystallographic databases. This methoxy analogue serves as a representative model for understanding the structural characteristics of ortho-substituted N-phenylmaleimides.

Introduction

N-substituted maleimides are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their rigid, planar structure and reactive double bond make them valuable synthons for various chemical transformations, including Diels-Alder reactions and Michael additions. N-aryl maleimides, in particular, have been investigated for a range of biological activities, including antifungal, antibacterial, and anticancer properties.^[1] The introduction of a halogen, such as fluorine, onto the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making **1-(2-fluorophenyl)-1H-pyrrole-2,5-dione** a compound of interest for drug development professionals. This technical guide provides a detailed overview of the synthesis and crystallographic analysis of a representative N-aryl maleimide, offering insights into the molecular geometry and intermolecular interactions that govern its solid-state architecture.

Experimental Protocols

The synthesis and crystallization of N-aryl maleimides generally follow a two-step process, starting from the corresponding aniline and maleic anhydride.[2][3] The subsequent crystal structure determination is achieved through single-crystal X-ray diffraction.[4][5]

Synthesis and Crystallization of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

A representative protocol for the synthesis of the analogous 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is as follows:

- **Step 1: Synthesis of N-(2-methoxyphenyl)maleanilic acid:** Equimolar amounts of 2-methoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as acetone or diethyl ether, and stirred at room temperature for 1-2 hours.[6] The resulting precipitate of N-(2-methoxyphenyl)maleanilic acid is collected by filtration and dried.
- **Step 2: Cyclization to 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione:** The intermediate maleanilic acid is then subjected to cyclodehydration. This is typically achieved by heating the acid in acetic anhydride with a catalytic amount of sodium acetate.[6] The reaction mixture is heated until the color changes, then cooled and poured into ice water to precipitate the maleimide product. The crude product is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol to yield light yellow prisms suitable for X-ray diffraction.[7]

X-ray Crystallography

The determination of the crystal structure involves the following general steps:

- **Crystal Mounting:** A suitable single crystal of the compound is mounted on a goniometer head.[8]
- **Data Collection:** The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.[7][9]
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct

methods and refined using full-matrix least-squares on F^2 .^{[4][5]}

Crystallographic Data

The crystallographic data for the representative compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, are summarized in the tables below.^{[7][10]}

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₁ H ₉ NO ₃
Formula weight	203.19
Temperature	296 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	12.7018 (15) Å
b	10.2689 (12) Å
c	7.4695 (8) Å
α	90°
β	101.067 (7)°
γ	90°
Volume	956.16 (19) Å ³
Z	4
Density (calculated)	1.412 Mg/m ³
Absorption coefficient	0.10 mm ⁻¹
F(000)	424
Data collection	
Reflections collected	7388
Independent reflections	1887 [R(int) = 0.030]
Refinement	
Refinement method	Full-matrix least-squares on F ²

Data / restraints / params	1887 / 0 / 137
Goodness-of-fit on F^2	1.01
Final R indices [$I > 2\sigma(I)$]	R1 = 0.041, wR2 = 0.112
R indices (all data)	R1 = 0.065, wR2 = 0.123

Table 2: Selected Bond Lengths (Å)

Bond	Length
N1-C8	1.401(2)
N1-C11	1.398(2)
C8-C9	1.481(2)
C9-C10	1.315(2)
C10-C11	1.483(2)
C8-O2	1.211(2)
C11-O3	1.212(2)

Table 3: Selected Bond Angles (°)

Angle	Value
C11-N1-C8	111.4(1)
O2-C8-N1	125.1(2)
O2-C8-C9	128.2(2)
N1-C8-C9	106.7(1)
C10-C9-C8	107.6(2)
C9-C10-C11	107.6(2)
O3-C11-N1	125.0(2)
O3-C11-C10	128.3(2)
N1-C11-C10	106.7(1)

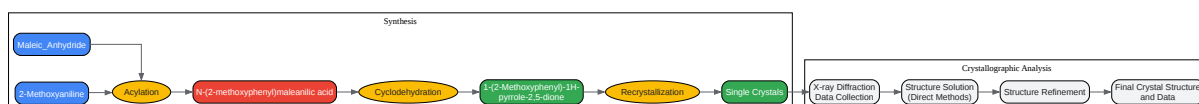
Molecular and Crystal Structure

The molecular structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals a planar pyrrole-2,5-dione ring.^[7] The methoxybenzene ring is nearly planar and is oriented at a significant dihedral angle with respect to the maleimide ring, which is 78.22 (5)°.^[7] This twisted conformation is likely due to steric hindrance between the ortho-methoxy group and the carbonyl groups of the maleimide ring.

In the crystal, molecules are linked by weak aromatic π – π stacking interactions between inversion-related pairs of benzene rings, with a centroid–centroid separation of 3.8563 (13) Å.^[7]

Visualizations

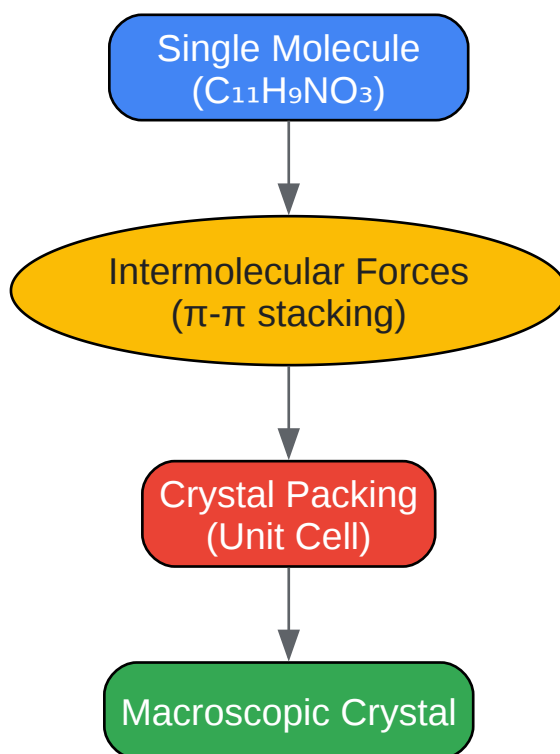
Experimental Workflow



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Caption: Experimental workflow for the synthesis and crystallographic analysis.

Molecular to Crystal Structure Relationship



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Caption: Relationship from molecular structure to the macroscopic crystal.

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